3,4-Diphenylcyclopentan-1-one
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Overview
Description
3,4-Diphenylcyclopentan-1-one is an organic compound with the molecular formula C17H16O. It is a cyclopentanone derivative with two phenyl groups attached to the 3rd and 4th positions of the cyclopentane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenylcyclopentan-1-one can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentane ring. The reaction typically requires high temperatures and a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3,4-diphenylcyclopentanol.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3,4-Diphenylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Diphenylcyclopentan-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Another cyclopentane derivative with different substituents.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Benzophenone: A structurally related compound with two phenyl groups attached to a carbonyl group
Uniqueness
3,4-Diphenylcyclopentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
39635-83-1 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,4-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI Key |
HHRAKSMWUCTDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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